![molecular formula C21H19N5O3 B3008976 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-64-6](/img/structure/B3008976.png)
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a cyclooxygenase-2 (COX-2) inhibitor . It has been found to be effective in animal models of neuropathic pain and central sensitization .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The process involves the reaction of various reagents with a pyrazoloxazine derivative .Applications De Recherche Scientifique
PPARα Activation
The compound’s structure is similar to 1H-pyrazolo[3,4-b]pyridine derivatives, which have been identified as PPARα-selective activators . PPARα, a ligand-activated transcriptional factor, plays a crucial role in regulating fatty acid metabolism. Activating PPARα can be an effective approach for treating dyslipidemia .
Dyslipidemia Treatment
The compound could potentially be used in the treatment of dyslipidemia. Dyslipidemia is a condition characterized by an abnormal amount of lipids in the blood, and it’s a major risk factor for cardiovascular disease .
Metabolic Syndrome Management
Given its potential role in regulating fatty acid metabolism, the compound could be used in managing metabolic syndrome, a cluster of conditions that occur together, increasing your risk of heart disease, stroke, and type 2 diabetes .
Nonalcoholic Fatty Liver Disease (NAFLD) Treatment
PPARα agonists, like this compound, have been recognized as potential drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .
Insecticidal Applications
The compound’s structure is similar to 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo pyrimidine derivatives, which have been designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy . This suggests potential applications in the development of insecticides.
COX-2 Inhibition
The compound has been identified as a dual-acting COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
Mécanisme D'action
Target of Action
The primary targets of this compound are kinases and the human A3 adenosine receptor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation . The human A3 adenosine receptor plays a significant role in mediating cellular responses to adenosine, a signaling molecule with diverse physiological effects .
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification . As for the human A3 adenosine receptor, the compound acts as an antagonist, blocking the receptor’s action .
Biochemical Pathways
The compound’s interaction with kinases and the human A3 adenosine receptor affects various biochemical pathways. By inhibiting kinases, the compound can disrupt several oncogenic pathways, potentially leading to the inhibition of cancer cell proliferation, resistance to programmed cell death, and other cancer traits . By acting as an antagonist to the human A3 adenosine receptor, the compound can modulate the cellular responses mediated by adenosine .
Result of Action
The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFLVOBULYFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
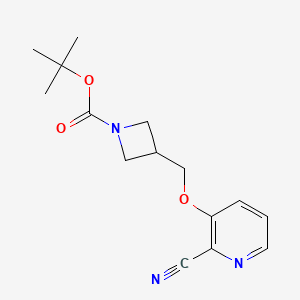
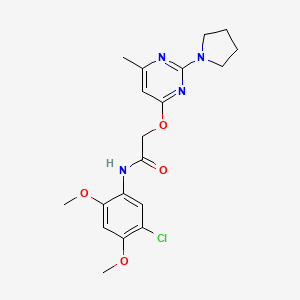
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)
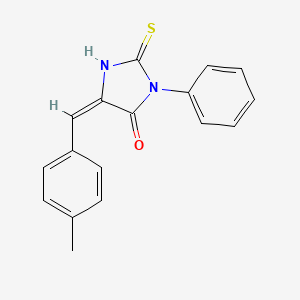
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)
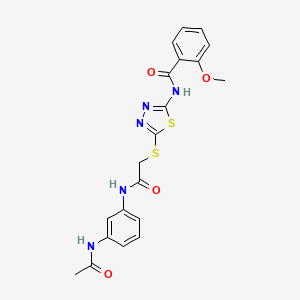
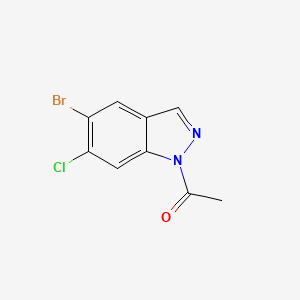
![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)